molecular formula C11H14ClN5O4 B12407726 2-Amino-6-chloro-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine

2-Amino-6-chloro-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine

Cat. No.: B12407726
M. Wt: 315.71 g/mol
InChI Key: WARIDGHHZMLANX-RBXWHLPPSA-N
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Description

2-Amino-6-chloro-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine is a synthetic purine derivative Purines are a group of heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Chlorination: Introduction of the chlorine atom at the 6-position of the purine ring.

    Amination: Substitution of an amino group at the 2-position.

    Glycosylation: Attachment of the ribofuranosyl moiety at the 9-position.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may target the amino or chloro groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can produce a variety of functionalized purines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with nucleic acids and proteins.

    Medicine: Investigating its potential as an antiviral or anticancer agent.

    Industry: Use in the synthesis of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action involves the compound’s interaction with molecular targets such as enzymes or nucleic acids. It may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropurine: Lacks the ribofuranosyl moiety.

    9-(β-D-Ribofuranosyl)purine: Lacks the amino and chloro substituents.

    6-Chloro-9-(β-D-ribofuranosyl)purine: Lacks the amino group.

Uniqueness

2-Amino-6-chloro-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine is unique due to the combination of its substituents, which may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C11H14ClN5O4

Molecular Weight

315.71 g/mol

IUPAC Name

(2R,3S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4-,6?,9-,11+/m1/s1

InChI Key

WARIDGHHZMLANX-RBXWHLPPSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3Cl)N)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O

Origin of Product

United States

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